Trimethyl(1,1,2,2,-tetrafluoro-2-(3-(trifluoromethyl)phenoxy)ethyl)silane
Description
Trimethyl(1,1,2,2-tetrafluoro-2-(3-(trifluoromethyl)phenoxy)ethyl)silane is a fluorinated organosilicon compound characterized by a silane core functionalized with a tetrafluoroethyl chain and a 3-(trifluoromethyl)phenoxy substituent. Its structure combines the hydrophobic and electron-withdrawing properties of fluorine with the steric bulk and thermal stability of the trimethylsilane group.
Properties
IUPAC Name |
trimethyl-[1,1,2,2-tetrafluoro-2-[3-(trifluoromethyl)phenoxy]ethyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F7OSi/c1-21(2,3)12(18,19)11(16,17)20-9-6-4-5-8(7-9)10(13,14)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDPPYBFUNDGCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C(OC1=CC=CC(=C1)C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F7OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(1,1,2,2,-tetrafluoro-2-(3-(trifluoromethyl)phenoxy)ethyl)silane typically involves the reaction of a fluorinated phenol derivative with a silane compound under controlled conditions. One common method includes the reaction of 3-(trifluoromethyl)phenol with 1,1,2,2-tetrafluoro-2-chloroethylsilane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a temperature range of 0-50°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(1,1,2,2,-tetrafluoro-2-(3-(trifluoromethyl)phenoxy)ethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability of the fluorinated groups.
Hydrolysis: In the presence of water, the silane group can hydrolyze to form silanols.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like potassium carbonate, acids for catalyzing hydrolysis, and oxidizing agents for specific transformations. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the silane group results in the formation of silanols, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
- Fluorination Reagent : Trimethyl(1,1,2,2,-tetrafluoro-2-(3-(trifluoromethyl)phenoxy)ethyl)silane serves as a reagent for introducing fluorinated groups into organic molecules. This modification enhances the stability and reactivity of these compounds.
- Surface Modification : The compound can modify surfaces at the molecular level, allowing for tailored interactions in various chemical environments. This property is particularly useful in materials science for creating hydrophobic or oleophobic surfaces.
Biology
- Biological Surface Modification : It can be used to modify biological surfaces such as proteins or cell membranes. This modification aids in studying interactions and functions within biological systems.
- Drug Delivery Systems : Due to its unique chemical properties, this silane compound is explored for use in drug delivery systems where controlled release and targeted action are essential.
Medicine
- Diagnostic Tools : The compound's stability and inertness make it suitable for developing diagnostic tools that require reliable performance under varying conditions.
- Antimicrobial Applications : Research indicates potential uses in antimicrobial coatings due to its ability to create non-stick surfaces that resist microbial adhesion .
Industrial Applications
- High-Performance Materials : In industry, it is used in producing coatings and lubricants that require high thermal stability and chemical resistance. These materials are essential in sectors like automotive and aerospace where performance under extreme conditions is critical.
- Electronics : The compound's properties make it suitable for applications in electronics, particularly in the manufacture of components that require moisture resistance.
Case Study 1: Surface Modification in Biomedical Devices
A study investigated the use of this compound for modifying the surfaces of biomedical devices. The results demonstrated enhanced biocompatibility and reduced protein adsorption on treated surfaces compared to untreated controls. This modification is crucial for improving the performance of implants and devices used in medical applications.
Case Study 2: Fluorinated Coatings
Research focused on developing fluorinated coatings using this silane compound showed significant improvements in chemical resistance and durability compared to traditional coatings. These coatings were applied to industrial equipment exposed to harsh chemicals, resulting in extended service life and reduced maintenance costs.
Mechanism of Action
The mechanism by which Trimethyl(1,1,2,2,-tetrafluoro-2-(3-(trifluoromethyl)phenoxy)ethyl)silane exerts its effects involves the interaction of its fluorinated groups with target molecules. The high electronegativity of fluorine atoms can influence the electronic properties of the compound, making it reactive towards specific substrates. The silane group can form strong bonds with surfaces, allowing for effective modification and functionalization.
Comparison with Similar Compounds
(Trifluoromethyl)trimethylsilane (CAS 81290-20-2)
Molecular Formula : C₄H₉F₃Si
Molecular Weight : 142.1950 g/mol
Key Differences :
- Structure: Lacks the tetrafluoroethyl-phenoxy chain present in the target compound. Instead, it features a single trifluoromethyl group directly bonded to the silicon atom.
- Applications : Commonly used as a trifluoromethylation reagent in organic synthesis, whereas the target compound’s extended fluorinated chain and aromatic substituent may enhance its utility in surface coatings or polymer additives .
Dichloromethyl(1,1,2,2-Tetrafluoroethyl)silane (CAS 422-69-5)
Molecular Formula : C₃H₄Cl₂F₄Si
Molecular Weight : 215.05 g/mol
Key Differences :
- Substituents: Replaces the trimethylsilane and phenoxy groups of the target compound with dichloromethyl and tetrafluoroethyl groups. The presence of chlorine atoms increases polarity and reactivity, particularly toward hydrolysis.
- Stability : Chlorine substituents may render this compound less thermally stable than the target compound, which benefits from the inertness of trifluoromethyl and silane groups.
- Applications: Likely used as a precursor for silicones or fluoropolymers, whereas the target compound’s aromatic trifluoromethylphenoxy group could enable specialized applications in pharmaceuticals or agrochemicals .
Comparative Data Table
Research Findings and Implications
- Fluorine Content : The target compound’s high fluorine density (seven fluorine atoms) may enhance hydrophobicity and chemical resistance compared to the two reference compounds .
- Thermal Stability : The trimethylsilane group likely improves thermal stability over dichloromethyl analogs, which degrade more readily due to Cl–Si bond susceptibility .
Biological Activity
Trimethyl(1,1,2,2,-tetrafluoro-2-(3-(trifluoromethyl)phenoxy)ethyl)silane is a fluorinated organosilicon compound recognized for its unique chemical properties, including high thermal stability and chemical inertness. These characteristics make it a valuable compound in various scientific and industrial applications. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by multiple fluorine atoms attached to a silane backbone, which enhances its stability and reactivity. The presence of the trifluoromethyl group contributes to its distinctive properties.
| Property | Value |
|---|---|
| IUPAC Name | Trimethyl(1,1,2,2-tetrafluoro-2-(3-(trifluoromethyl)phenoxy)ethyl)silane |
| Molecular Formula | C12H13F7OSi |
| CAS Number | 2185840-22-4 |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to modify biological surfaces. The fluorinated groups can interact with target molecules through halogen bonding and other non-covalent interactions. This interaction can influence the electronic properties of the compound, allowing it to react with specific substrates effectively.
Surface Modification
This compound has been employed for modifying surfaces in biological systems. For instance, it can be used to alter the properties of proteins or cell membranes, facilitating studies on molecular interactions and functions.
Drug Delivery Systems
Due to its unique chemical properties, this compound shows promise as a candidate for drug delivery systems. Its stability and ability to form strong bonds with surfaces make it suitable for encapsulating therapeutic agents.
Diagnostic Tools
The compound's reactivity and surface-modifying capabilities also lend themselves to applications in diagnostic tools. By functionalizing surfaces with this silane compound, researchers can enhance the sensitivity and specificity of biosensors.
Case Studies
Recent studies have highlighted the efficacy of fluorinated compounds in biological applications:
- Antifungal Activity : Research has indicated that compounds containing CF₂ groups exhibit antifungal properties. The introduction of such moieties in drug design could enhance efficacy against resistant strains .
- Cancer Research : Investigations into fluorinated silanes have revealed their potential in targeting specific proteins associated with cancer progression. The ability to modify protein interactions opens avenues for therapeutic interventions .
- Protein Interaction Studies : Studies utilizing this silane compound have demonstrated its effectiveness in modifying protein surfaces to study binding interactions with ligands or other proteins .
Q & A
What are the recommended methodologies for synthesizing Trimethyl(1,1,2,2-tetrafluoro-2-(3-(trifluoromethyl)phenoxy)ethyl)silane?
Basic Research Question
Synthesis typically involves fluorination and silane coupling. A Swarts reaction (antimony trifluoride-based fluorination) can introduce fluorine atoms to chlorinated precursors, as demonstrated in related trifluoromethylsilane syntheses . For the phenoxy-ethyl linkage, nucleophilic substitution between a fluorinated alcohol (e.g., 3-(trifluoromethyl)phenol) and a chlorinated silane intermediate is common. Key steps include:
- Precursor preparation : Start with chlorinated silane derivatives (e.g., chlorotrimethylsilane) and fluorinated phenols.
- Fluorination : Use fluorinating agents like CsF or KF in aprotic solvents (e.g., THF) under inert atmospheres .
- Purification : Column chromatography or distillation under reduced pressure to isolate the product.
How can researchers characterize the purity and structure of this compound?
Basic Research Question
Characterization requires multi-modal analysis:
- NMR spectroscopy : NMR to confirm fluorine environment (e.g., tetrafluoroethyl and trifluoromethyl groups); NMR for trimethylsilane protons.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] or [M+Na] peaks).
- Elemental analysis : Validate C, H, F, and Si content.
- X-ray crystallography : For unambiguous structural confirmation if crystalline derivatives are obtainable .
What are the stability considerations for this compound under standard laboratory conditions?
Basic Research Question
While stable under recommended storage (dry, inert atmosphere, -20°C), degradation risks include:
- Hydrolysis : Susceptibility to moisture due to silane bonds; store under nitrogen/argon with molecular sieves.
- Thermal instability : Avoid temperatures >80°C to prevent decomposition (no hazardous products reported, but unknown byproducts require caution) .
- Light sensitivity : Use amber vials if prolonged storage is needed.
What reaction mechanisms are involved when this compound acts as a trifluoromethylation reagent?
Advanced Research Question
The compound may transfer trifluoromethyl or tetrafluoroethyl groups via:
- Nucleophilic pathways : Activation by fluoride ions (e.g., TAS-F) to generate a pentacoordinate silicon intermediate, facilitating CF/CF transfer to electrophilic substrates .
- Radical pathways : Under UV light or radical initiators, the Si–C bond cleaves homolytically to release CF radicals.
Experimental design : Use ESR spectroscopy to detect radical intermediates or isotopic labeling (e.g., -CF) to track group transfer .
How should researchers mitigate handling challenges due to its fluorinated and silane moieties?
Advanced Research Question
Critical precautions include:
- Personal protective equipment (PPE) : Chemically resistant gloves (e.g., Viton), face shields, and full-body suits to prevent skin/eye contact .
- Ventilation : Use fume hoods with >100 fpm airflow; monitor for volatile decomposition products (e.g., SiF).
- Waste disposal : Quench residual silane with ethanol before aqueous disposal to avoid exothermic reactions.
What analytical methods are suitable for studying its decomposition products?
Advanced Research Question
Decomposition pathways can be analyzed via:
- Gas chromatography-mass spectrometry (GC-MS) : Identify volatile byproducts (e.g., fluorinated alkanes, siloxanes).
- Thermogravimetric analysis (TGA) : Monitor mass loss under controlled heating to detect thermal degradation thresholds.
- In situ IR spectroscopy : Track Si–F or C–F bond cleavage in real-time during reactions .
How do fluorine substituents influence its reactivity compared to non-fluorinated analogs?
Advanced Research Question
Fluorine increases:
- Electrophilicity : Enhances reactivity toward nucleophiles (e.g., in SNAr reactions).
- Thermal stability : Strong C–F bonds reduce thermal degradation but may slow reaction kinetics.
- Lipophilicity : Impacts solubility in polar aprotic solvents (e.g., DMF > THF).
Comparative studies : Synthesize non-fluorinated analogs (e.g., replacing CF with CH) to benchmark reactivity differences .
How can conflicting literature data on its reactivity be resolved?
Advanced Research Question
Address discrepancies by:
- Standardized protocols : Reproduce reactions under controlled conditions (e.g., moisture-free, inert atmosphere).
- Kinetic studies : Use stopped-flow techniques to compare reaction rates across studies.
- Computational modeling : DFT calculations to predict favorable reaction pathways (e.g., Si–C vs. C–O bond cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
